(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2-((E)-{[2-(allylthio)-1,3-benzothiazol-6-yl]imino}methyl)phenol is a Schiff base compound known for its unique structural properties and potential applications in various fields. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in an imine or azomethine group. This particular compound features a benzothiazole moiety, which is known for its biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[2-(allylthio)-1,3-benzothiazol-6-yl]imino}methyl)phenol typically involves the condensation reaction between 2-(allylthio)-1,3-benzothiazole-6-carbaldehyde and 2-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((E)-{[2-(allylthio)-1,3-benzothiazol-6-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding quinones or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-((E)-{[2-(allylthio)-1,3-benzothiazol-6-yl]imino}methyl)phenol exerts its effects involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, the compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-((E)-{[2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar structural features but different substituents.
2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: Contains a thiazole ring instead of a benzothiazole ring.
Uniqueness
2-((E)-{[2-(allylthio)-1,3-benzothiazol-6-yl]imino}methyl)phenol is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
76383-11-4 |
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Molecular Formula |
C17H14N2OS2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol |
InChI |
InChI=1S/C17H14N2OS2/c1-2-9-21-17-19-14-8-7-13(10-16(14)22-17)18-11-12-5-3-4-6-15(12)20/h2-8,10-11,20H,1,9H2 |
InChI Key |
ZWPBLWYDADPJLU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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